molecular formula C12H13N3O B2820275 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 879064-66-1

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No. B2820275
CAS RN: 879064-66-1
M. Wt: 215.256
InChI Key: DWTXHCFCKTWWTF-UHFFFAOYSA-N
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Description

Benzimidazole is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry .


Synthesis Analysis

Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzimidazole derivatives are provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .

Mechanism of Action

The aneugenic effects of carbendazim, a benzimidazole derivative, are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Future Directions

The development of new benzimidazole derivatives continues to be an active area of research due to their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Future research will likely focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15-7-8(6-11(15)16)12-13-9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTXHCFCKTWWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one

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